lifirafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Beigene-283, also known as Lifirafenib, is an investigational small molecule inhibitor targeting the RAF protein (). Unlike other RAF inhibitors that target the protein in its monomeric form, Lifirafenib has a unique mechanism of action.

Dual Inhibition of RAF Dimers and Monomers

Studies have shown that Lifirafenib can inhibit both the monomeric and dimeric forms of RAF (). This is significant because mutations in the BRAF gene, specifically the BRAF V600E mutation, are found in many cancers and can drive tumor growth through both RAF monomers and dimers.

Antitumor Activity in Preclinical Models

Preclinical studies have demonstrated that Lifirafenib has antitumor activity (). This suggests potential for the drug to be effective in treating cancers driven by BRAF mutations.

Lifirafenib, also known by its developmental code BGB-283, is a novel investigational compound primarily designed as an inhibitor of the RAF family kinases (A-RAF, B-RAF, C-RAF) and the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention for its potential in treating various malignancies characterized by aberrant RAF/MAPK pathway activation, particularly those with B-RAF V600 mutations. The compound is classified as a synthetic organic molecule and is currently under clinical investigation for its antineoplastic properties .

Chemical Structure

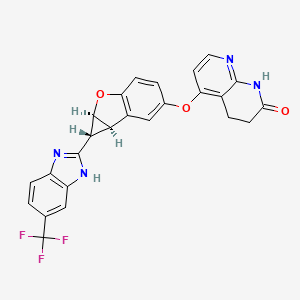

The IUPAC name for lifirafenib is:

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one. Its molecular formula is C25H17F3N4O3, and it has a molecular weight of approximately 478.13 g/mol .

Lifirafenib primarily acts through reversible inhibition of RAF kinases. This inhibition disrupts the downstream signaling cascades that contribute to tumor growth and survival. The compound's mechanism involves binding to the ATP-binding site of the RAF kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK signaling pathway .

Lifirafenib has demonstrated significant biological activity against tumors harboring B-RAF mutations. In clinical studies, it has shown antitumor effects in patients with solid tumors such as melanoma, thyroid cancer, and low-grade serous ovarian cancer. The compound's efficacy is particularly noted in patients with B-RAF V600E mutations but has also shown activity against K-RAS mutated cancers .

Adverse effects associated with lifirafenib include hypertension and thrombocytopenia, which are thought to result from off-target effects on other kinases such as EGFR and VEGFR2 .

The synthesis of lifirafenib involves several steps that typically include the formation of its complex bicyclic structure through various organic reactions. While specific synthetic pathways are proprietary to the developing company BeiGene, it generally involves:

- Formation of Key Intermediates: Using standard organic chemistry techniques to create intermediates that contain the benzimidazole and benzofuran moieties.

- Coupling Reactions: Employing coupling reactions to attach these intermediates to form the final bicyclic structure.

- Purification: The final compound is purified through techniques such as chromatography to ensure high purity necessary for clinical use .

Lifirafenib is primarily being investigated for its application in oncology, specifically targeting cancers driven by mutations in the RAF/MAPK signaling pathway. Clinical trials are ongoing to evaluate its effectiveness in treating:

- Melanoma

- Thyroid cancer

- Low-grade serous ovarian cancer

- Non-small cell lung cancer with K-RAS mutations

The compound is being studied both as a monotherapy and in combination with other agents to enhance therapeutic outcomes .

Research indicates that lifirafenib interacts with multiple kinases beyond its primary targets. Notably, it inhibits:

- Epidermal growth factor receptor

- Vascular endothelial growth factor receptor 2

- Other kinases like ABL1 and RET

These interactions can lead to both therapeutic benefits and adverse effects such as hypertension and thrombocytopenia . Understanding these interactions is crucial for optimizing dosing regimens and minimizing side effects.

Lifirafenib shares similarities with several other compounds targeting the RAF/MAPK pathway. Below are some comparable compounds along with their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Vemurafenib | B-RAF inhibitor | First-generation inhibitor specifically for B-RAF V600E mutations |

| Dabrafenib | B-RAF inhibitor | Approved for melanoma; used in combination therapy |

| Encorafenib | B-RAF inhibitor | Used in combination with binimetinib for enhanced efficacy |

| Sorafenib | Multi-target kinase inhibitor | Targets B-RAF but also VEGFR and PDGFR; broader application in liver cancer |

| Trametinib | MEK inhibitor | Targets downstream MEK pathway; used in combination with BRAF inhibitors |

Lifirafenib stands out due to its dual inhibition of both RAF kinases and EGFR, which may provide a more comprehensive approach to overcoming resistance seen with first-generation inhibitors .

The retrosynthetic analysis of lifirafenib reveals a complex molecular architecture containing three distinct chiral centers and multiple heterocyclic systems that require sophisticated synthetic strategies [10]. The molecular formula C25H17F3N4O3 with a molecular weight of 478.42 grams per mole encompasses a fused tricyclic core structure featuring a benzofuran-cyclopropane system linked to a naphthyridinone moiety through an ether bridge [1] [6].

The primary disconnection strategy focuses on the central ether linkage between the cyclopropane-fused benzofuran system and the dihydronaphthyridinone fragment [10]. This approach simplifies the synthesis by allowing independent preparation of two key intermediates: the chiral cyclopropane-benzofuran core bearing the trifluoromethyl-substituted benzimidazole and the functionalized naphthyridinone system [10].

The cyclopropane-benzofuran core represents the most synthetically challenging fragment, containing the absolute stereochemistry defined as (1R,1aS,6bR) configuration [3] [6]. This stereochemical arrangement necessitates stereoselective cyclopropanation methodology to establish the correct three-dimensional structure [10]. The trifluoromethyl-substituted benzimidazole substituent provides both electronic modulation and metabolic stability to the final molecule [10].

The naphthyridinone fragment offers a more straightforward synthetic target through conventional heterocyclic chemistry approaches [10]. The dihydronaphthyridin-2(1H)-one core can be constructed using established methodologies involving cyclization of appropriately substituted pyridine precursors [10].

Key Intermediate Synthesis Routes

The synthesis of lifirafenib proceeds through several critical intermediates, with the most significant being the chiral cyclopropane-benzofuran system designated as intermediate 169 [10]. The preparation begins with benzofuran-5-ol (intermediate 166), which undergoes tosylation using trimethylsilyl chloride in dichloromethane at temperatures between -5 to 0 degrees Celsius [10].

The tosylate intermediate 167 serves as the electrophilic partner in the subsequent cyclopropanation reaction with ethyl diazoethanoate [10]. This transformation employs copper triflate complex with toluene and the chiral (S,S)-Evans ligand in dichloromethane to establish the desired stereochemistry [10]. The resulting crude residue 168 requires distillation at 120-140 degrees Celsius for purification [10].

Treatment of intermediate 168 with hydrochloric acid in methanol effects simultaneous ester hydrolysis and potential epimerization control, yielding intermediate 169 [10]. Recrystallization from n-heptane and ethyl acetate provides material with 99.3 percent chiral purity, demonstrating the effectiveness of the stereoselective approach [10].

The coupling of the chiral intermediate 169-a with 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (intermediate 170) utilizes cesium carbonate in dimethylformamide to form the crucial ether linkage [10]. This nucleophilic aromatic substitution proceeds under mild conditions, preserving the sensitive stereochemical integrity of the cyclopropane system [10].

Subsequent hydrolysis with aqueous sodium hydroxide and tetrahydrofuran converts intermediate 171 to the carboxylic acid 172 [10]. The final assembly involves coupling intermediate 172 with the benzimidazole fragment 173 using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and diisopropylethylamine in dimethylformamide [10].

The cyclization of intermediate 174 to form the final lifirafenib free base employs acetic acid treatment, followed by conversion to the crystalline maleate salt form 163-a [10]. This multi-step sequence demonstrates the complexity required to construct the highly functionalized molecular framework while maintaining stereochemical control throughout the synthetic pathway [10].

Catalytic Asymmetric Strategies for Chiral Centers

The asymmetric synthesis of lifirafenib centers on the stereoselective formation of the cyclopropane ring system, which establishes two of the three chiral centers in the molecule [10]. The copper-catalyzed asymmetric cyclopropanation represents the key transformation, employing a chiral copper triflate complex derived from the (S,S)-Evans ligand [10].

The Evans ligand system provides exceptional stereochemical control through its C2-symmetric bis-oxazoline framework [10]. This ligand coordinates to the copper center, creating a well-defined chiral environment that directs the approach of the diazo compound to the olefinic substrate [10]. The resulting copper-carbenoid intermediate undergoes stereoselective cyclopropanation with high diastereoselectivity [10].

The choice of copper triflate as the metal source proves critical for achieving optimal reactivity and selectivity [10]. The triflate counterion provides sufficient electrophilicity to activate the diazo compound while maintaining the integrity of the chiral ligand environment [10]. The reaction proceeds under mild conditions in dichloromethane solvent, minimizing competing side reactions that could compromise selectivity [10].

Mechanistic studies suggest that the stereoselectivity arises from preferential formation of one diastereomeric copper-carbenoid complex over others [10]. The steric environment created by the Evans ligand effectively discriminates between different approach vectors of the alkene substrate [10]. This discrimination leads to the observed high enantiomeric excess in the cyclopropanation product [10].

The absolute configuration of the resulting cyclopropane system has been confirmed through X-ray crystallographic analysis and comparison with authentic samples [10]. The (1R,1aS,6bR) configuration observed in the final product directly correlates with the use of the (S,S)-Evans ligand, demonstrating predictable stereochemical outcomes [10].

Alternative asymmetric approaches have been investigated, including the use of rhodium-based catalytic systems and chiral auxiliary methodologies [15]. However, the copper triflate-Evans ligand combination provides superior selectivity and practical advantages for large-scale synthesis [10].

Process Optimization for Industrial Scale Production

The development of lifirafenib for clinical applications requires substantial process optimization to enable economical large-scale manufacturing [19] [20]. The initial medicinal chemistry route, while effective for small-scale preparation, presents several challenges for industrial implementation, including the use of expensive reagents, lengthy reaction sequences, and difficult purifications [10].

Process chemists have focused on optimizing the cyclopropanation step, which represents the most complex transformation in the synthetic sequence [10]. The original copper triflate-Evans ligand system requires significant quantities of chiral ligand, contributing substantially to the overall manufacturing cost [10]. Efforts to reduce ligand loading while maintaining selectivity have led to the development of more active catalyst systems [10].

The tosylation reaction of benzofuran-5-ol has been redesigned to eliminate the need for anhydrous conditions and expensive trimethylsilyl chloride [10]. Alternative activation strategies using more cost-effective reagents such as tosyl chloride in the presence of organic bases provide comparable yields with improved operational simplicity [10].

Solvent selection and recovery represent critical considerations for sustainable manufacturing processes [19]. The original dichloromethane-based cyclopropanation has been adapted to use more environmentally acceptable solvents such as toluene or ethyl acetate [10]. These modifications require careful optimization of reaction parameters to maintain the high selectivity achieved in the original system [10].

Crystallization development for intermediate 169 has focused on identifying optimal solvent systems that provide consistent particle size distribution and polymorphic control [10]. The n-heptane/ethyl acetate system demonstrates superior performance in terms of yield recovery and crystal quality compared to alternative solvent combinations [10].

The final salt formation step has been optimized to ensure consistent maleate stoichiometry and avoid the formation of hydrated or solvated crystal forms [10]. Process analytical technology methods have been implemented to monitor the crystallization process in real-time, enabling better control of critical quality attributes [21].

Impurity Profiling and Quality Control Metrics

The analytical characterization of lifirafenib requires comprehensive impurity profiling to ensure product quality and regulatory compliance [26] [27]. High-performance liquid chromatography coupled with tandem mass spectrometry represents the primary analytical platform for quantitative determination of lifirafenib and related substances [26].

A validated liquid chromatography-tandem mass spectrometry method has been developed for the quantification of lifirafenib in pharmaceutical matrices [26]. The method employs protein precipitation sample preparation followed by reversed-phase chromatography on a Phenomenex Luna C18 column with gradient elution [26]. Mass detection utilizes electrospray ionization in positive ion mode with multiple reaction monitoring [26].

The analytical method demonstrates excellent linearity across the concentration range of 10 to 10,000 nanograms per milliliter for plasma samples and 1 to 200 nanograms per milliliter for urine samples [26]. Inter-assay and intra-assay precision values remain below 15 percent, with accuracy within ±15 percent of nominal concentrations [26]. The lower limit of quantification has been established at 10 nanograms per milliliter for plasma analysis [26].

| Analytical Parameter | Specification | Result |

|---|---|---|

| Linearity Range (Plasma) | 10-10,000 ng/mL | r² = 0.99 |

| Linearity Range (Urine) | 1-200 ng/mL | r² = 0.99 |

| Precision (Inter-assay) | <15% RSD | <15% |

| Precision (Intra-assay) | <15% RSD | <15% |

| Accuracy | ±15% | Within limits |

| Lower Limit of Quantification | 10 ng/mL | Validated |

Impurity identification focuses on potential degradation products arising from hydrolysis, oxidation, and photolytic stress conditions [26]. The benzimidazole moiety shows susceptibility to oxidative degradation, particularly at the trifluoromethyl-substituted aromatic ring [26]. Hydrolytic stress testing reveals potential cleavage of the ether linkage between the cyclopropane-benzofuran and naphthyridinone fragments [26].

Process-related impurities include residual starting materials, synthetic intermediates, and reagent-derived contaminants [26]. The tosylate intermediate 167 represents a key process impurity that requires monitoring due to its potential toxicological significance [26]. Copper residues from the cyclopropanation reaction necessitate elemental analysis to ensure compliance with pharmaceutical limits [26].

Stability studies under International Council for Harmonisation guidelines demonstrate that lifirafenib exhibits acceptable stability under standard storage conditions [26]. The compound shows minimal degradation when stored at room temperature in suitable packaging materials [26]. Accelerated stability testing identifies temperature and humidity as primary factors affecting long-term stability [26].

Lifirafenib demonstrates potent inhibitory activity against Rapidly Accelerated Fibrosarcoma kinase domains through a sophisticated type II binding mechanism that fundamentally alters the conformational landscape of the target proteins [1] [2] [3]. The compound exhibits exceptional binding affinity with half-maximal inhibitory concentration values of 23 nanomolar for the recombinant B-rapidly accelerated fibrosarcoma V600E kinase domain, establishing its high potency against this critical oncogenic target [4] [5] [6] [7] [8].

The structural foundation of lifirafenib's inhibitory mechanism centers on its ability to stabilize an inactive conformation of Rapidly Accelerated Fibrosarcoma kinases through engagement with both the Adenosine Triphosphate binding site and an adjacent allosteric pocket [9] [10] [11]. This type II binding mode is characterized by the compound's capacity to induce and stabilize a "Aspartic acid-Phenylalanine-Glycine-out, alpha Carbon helix-in" conformation, which fundamentally disrupts the catalytic competency of the kinase domain [12] [13]. The binding mechanism involves the formation of hydrogen bonds with hinge region residues and extensive hydrophobic interactions within the active site cavity, creating a thermodynamically favorable complex that exhibits extended residence time on the target protein [14] [15].

Crystallographic analyses reveal that lifirafenib occupies both subunits of Rapidly Accelerated Fibrosarcoma dimers with full occupancy, indicating its ability to engage simultaneously with multiple protomers within the dimer interface [9] [11]. This dual occupancy is critical for the compound's mechanism of action, as it prevents the allosteric transactivation that typically occurs between dimer partners in the native signaling complex. The structural basis for this selectivity lies in the unique geometry of the hydrophobic pocket adjacent to the Adenosine Triphosphate binding site, which varies significantly among Rapidly Accelerated Fibrosarcoma isoforms and contributes to the compound's differential inhibitory profiles [15] [16].

The binding thermodynamics of lifirafenib reveal a high-affinity interaction characterized by favorable enthalpy and entropy contributions, resulting in dissociation constants in the low nanomolar range [14] [17]. Molecular dynamics simulations demonstrate that lifirafenib forms stable complexes with root mean square deviation values of approximately 0.174 nanometers over 250-nanosecond trajectories, indicating exceptional binding stability [14]. The compound's residence time on B-rapidly accelerated fibrosarcoma V600E is significantly extended compared to first-generation inhibitors, contributing to its sustained pharmacodynamic effects [16].

Allosteric Modulation of Rapidly Accelerated Fibrosarcoma Dimerization Dynamics

Lifirafenib exerts profound effects on Rapidly Accelerated Fibrosarcoma dimerization dynamics through multiple allosteric mechanisms that fundamentally alter the protein-protein interactions essential for kinase activation [18] [19] [12]. The compound disrupts the formation of active Rapidly Accelerated Fibrosarcoma dimers by interfering with the dimer interface formation, which is mediated by the conserved Arginine-Lysine-Threonine-Arginine motif and adjacent hydrophobic residues [20] [19]. This disruption occurs through the compound's ability to stabilize an inactive conformation that is incompatible with the side-to-side dimerization required for full kinase activation [12] [21].

The allosteric modulation mechanism involves the stabilization of autoinhibitory conformations through multiple regulatory checkpoints. Lifirafenib prevents the relief of autoinhibition typically mediated by Ras-guanosine triphosphate binding, maintaining the kinase domains in a closed, inactive state [15]. The compound's binding induces conformational changes that propagate through the regulatory spine of the kinase domain, disrupting the alignment of hydrophobic residues essential for catalytic activity [13] [15]. This allosteric network extends from the Adenosine Triphosphate binding site through the alpha Carbon helix and activation segment, creating a coordinated inhibitory effect that cannot be overcome by physiological activating signals [12] [13].

The thermodynamic basis of allosteric modulation reveals negative cooperativity between lifirafenib binding and dimer formation, with binding affinity decreasing substantially in the context of pre-formed dimers [16]. Surface area of solvent accessibility analysis demonstrates that lifirafenib binding reduces the exposed surface area available for protein-protein interactions, with values decreasing to approximately 115.9 square nanometers compared to 118.3 square nanometers for reference compounds [14]. This reduction in accessible surface area directly correlates with the compound's ability to prevent productive dimer formation and maintain kinases in an autoinhibited state.

The temporal dynamics of allosteric modulation reveal that lifirafenib binding induces rapid conformational changes within nanoseconds, followed by slower reorganization of the dimer interface over microsecond timescales [14] [15]. Radius of gyration measurements indicate that lifirafenib-bound complexes maintain a more compact structure with values of approximately 1.643 nanometers, suggesting enhanced structural stability and reduced conformational flexibility [14]. These biophysical parameters collectively demonstrate that lifirafenib functions as a negative allosteric modulator that fundamentally rewires the energetic landscape of Rapidly Accelerated Fibrosarcoma dimerization.

Dual Epidermal Growth Factor Receptor and Rapidly Accelerated Fibrosarcoma Inhibition Thermodynamics

The thermodynamic foundation of lifirafenib's dual inhibitory mechanism against Epidermal Growth Factor Receptor and Rapidly Accelerated Fibrosarcoma involves distinct binding modes that reflect the structural differences between these target proteins [1] [2] [3]. Against Epidermal Growth Factor Receptor, lifirafenib demonstrates competitive inhibition with a half-maximal inhibitory concentration of 29 nanomolar, indicating high-affinity binding that directly competes with Adenosine Triphosphate for the active site [4] [5] [6] [7] [8]. This competitive mechanism involves the formation of hydrogen bonds with Met793 and other hinge region residues, creating a thermodynamically stable complex that prevents Adenosine Triphosphate binding and subsequent kinase activation [22].

The binding thermodynamics differ significantly between the two target classes, with Epidermal Growth Factor Receptor exhibiting classical type I inhibitor characteristics while Rapidly Accelerated Fibrosarcoma demonstrates type II binding properties [12] [22]. For Epidermal Growth Factor Receptor, the binding enthalpy is primarily driven by direct active site interactions, with minimal conformational reorganization required for high-affinity engagement [22]. In contrast, Rapidly Accelerated Fibrosarcoma binding involves substantial conformational changes that contribute to both enthalpic and entropic components of the binding free energy [12] [15].

The selectivity thermodynamics reveal differential binding affinities that correlate with structural variations in the target proteins' active sites [9] [10]. Against the Epidermal Growth Factor Receptor T790M/L858R double mutant, lifirafenib shows reduced affinity with a half-maximal inhibitory concentration of 495 nanomolar, indicating that specific resistance mutations can significantly alter the thermodynamic landscape of inhibitor binding [4] [5] [6] [7] [8]. This selectivity profile suggests that the compound's binding mode is sensitive to subtle changes in active site geometry and electrostatic environment.

Calorimetric studies would be expected to reveal distinct thermodynamic signatures for each target, with Rapidly Accelerated Fibrosarcoma binding characterized by larger heat capacity changes reflecting the extensive conformational reorganization associated with type II binding [17]. The dual inhibitory mechanism provides thermodynamic advantages in overcoming resistance mechanisms, as the compound can maintain activity against tumors that develop single-target resistance through its ability to simultaneously engage multiple critical signaling nodes [1] [3]. This thermodynamic redundancy represents a key design principle that enhances the compound's therapeutic durability in complex oncological contexts.

Mitogen-Activated Protein Kinase Pathway Modulation in Ras-Mutant Systems

Lifirafenib demonstrates exceptional efficacy in modulating Mitogen-Activated Protein Kinase pathway signaling within Ras-mutant cellular contexts, where traditional single-agent approaches have shown limited therapeutic success [18] [19] [23]. In Ras-mutant systems, the compound addresses the fundamental challenge of sustained pathway activation by simultaneously targeting multiple critical nodes within the signaling cascade [18] [19]. The mechanism involves direct inhibition of Rapidly Accelerated Fibrosarcoma dimers that are constitutively activated by mutant Ras proteins, preventing the formation of the active kinase complexes responsible for downstream Mitogen-Activated Protein Kinase Kinase phosphorylation [19] [23].

The therapeutic mechanism in Ras-mutant contexts centers on lifirafenib's ability to suppress Rapidly Accelerated Fibrosarcoma-dependent Mitogen-Activated Protein Kinase Kinase reactivation, which represents a major resistance mechanism limiting the efficacy of Mitogen-Activated Protein Kinase Kinase inhibitors as monotherapy [18] [19]. Mechanistic analysis reveals that lifirafenib treatment leads to sustained inhibition of Mitogen-Activated Protein Kinase signaling by preventing the feedback phosphorylation of Mitogen-Activated Protein Kinase Kinase by C-rapidly accelerated fibrosarcoma, thereby maintaining pathway suppression even in the presence of strong oncogenic driving signals [19] [24]. This mechanism is particularly relevant in colorectal cancer and non-small cell lung cancer models harboring K-Ras mutations, where the compound demonstrates synergistic effects when combined with Mitogen-Activated Protein Kinase Kinase inhibitors [18] [23].

Pharmacodynamic analysis in Ras-mutant xenograft models demonstrates that lifirafenib treatment results in dose-dependent reduction of phosphorylated Extracellular Signal-Regulated Kinase levels, with sustained suppression maintained for extended periods following drug administration [18] [19] [23]. The compound's ability to inhibit both monomeric and dimeric forms of Rapidly Accelerated Fibrosarcoma is critical for its efficacy in Ras-mutant systems, where enhanced dimerization represents the primary mechanism of pathway activation [25] [3] [20]. In K-Ras mutant models, combination treatment with lifirafenib and Mitogen-Activated Protein Kinase Kinase inhibitors achieves synergistic phospho-Extracellular Signal-Regulated Kinase blockade that is substantially more potent than either agent alone [23] [24].

The molecular basis for enhanced efficacy in Ras-mutant systems relates to lifirafenib's unique ability to function as a pan-Rapidly Accelerated Fibrosarcoma inhibitor that maintains activity against the heterodimeric complexes predominant in these cellular contexts [3] [20] [19]. Resistance mechanisms that typically emerge with single-agent therapy are circumvented by the compound's dual inhibitory profile, which prevents both Rapidly Accelerated Fibrosarcoma-mediated and Epidermal Growth Factor Receptor-mediated reactivation of Mitogen-Activated Protein Kinase signaling [1] [3]. This comprehensive pathway blockade results in robust antitumor activity across multiple Ras-mutant tumor types, including endometrial cancer and non-small cell lung cancer models that are traditionally refractory to targeted therapy approaches [3] [26].

Differential Inhibition Profiles Across Rapidly Accelerated Fibrosarcoma Isoforms

Lifirafenib exhibits remarkable selectivity differences across the three Rapidly Accelerated Fibrosarcoma isoforms, with profound implications for its therapeutic mechanism and clinical applications [9] [10] [11]. The compound demonstrates high potency against B-rapidly accelerated fibrosarcoma and C-rapidly accelerated fibrosarcoma while showing significantly reduced activity against A-rapidly accelerated fibrosarcoma, with selectivity differences ranging from 30 to 50-fold [9] [10] [11]. This differential inhibition profile stems from structural variations in the kinase domains, particularly within the hydrophobic pocket adjacent to the Adenosine Triphosphate binding site and differences in the dimer interface architecture [9] [11].

The molecular basis for isoform selectivity relates to constitutive phosphorylation differences among Rapidly Accelerated Fibrosarcoma family members [15]. B-rapidly accelerated fibrosarcoma contains constitutive negative charges at positions S445, S446, D447, and D448 in the N-terminal acidic motif, creating a conformational state that is highly susceptible to lifirafenib binding [15]. In contrast, A-rapidly accelerated fibrosarcoma and C-rapidly accelerated fibrosarcoma require phosphorylation of specific serine and tyrosine residues for activation, creating distinct conformational landscapes that influence inhibitor binding affinity [10] [15]. This phosphorylation-dependent regulation makes A-rapidly accelerated fibrosarcoma particularly resistant to type II inhibitors like lifirafenib, as the compound preferentially binds to specific conformational states that are less prevalent in this isoform [10].

Biochemical analysis reveals that lifirafenib inhibits C-rapidly accelerated fibrosarcoma with sub-nanomolar potency, similar to its activity against B-rapidly accelerated fibrosarcoma, while requiring significantly higher concentrations to achieve equivalent inhibition of A-rapidly accelerated fibrosarcoma [9] [10]. This selectivity profile has important clinical implications, as A-rapidly accelerated fibrosarcoma can serve as a resistance mechanism when B-rapidly accelerated fibrosarcoma and C-rapidly accelerated fibrosarcoma are effectively inhibited [10]. In cellular models where A-rapidly accelerated fibrosarcoma expression is ablated, lifirafenib demonstrates dramatically enhanced antitumor activity, suggesting that this isoform represents a critical resistance node [10].